N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)oxamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylpropyl Group: This step involves the reaction of the benzodioxin intermediate with a phenylpropyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Oxamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxamide functional group.
Industrial Production Methods
Industrial production of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)oxamide may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or phenylpropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)carboxamide: Similar structure but with a carboxamide group instead of an oxamide group.
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)urea: Contains a urea group instead of an oxamide group.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)oxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-10-4-7-14-5-2-1-3-6-14)19(23)21-15-8-9-16-17(13-15)25-12-11-24-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVXGXFAKLNVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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